N5-(phosphonomethyl)-d-glutamine

Description

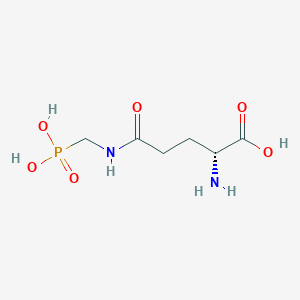

N5-(Phosphonomethyl)-D-glutamine is a synthetic derivative of D-glutamine, where a phosphonomethyl group (-CH₂PO₃H₂) is covalently attached to the N5 nitrogen of the glutamine side chain. For example, the synthesis of tert-butyl-protected N5-substituted D-glutamine derivatives (e.g., N5-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-D-glutamine) involves coupling reactions and deprotection steps, as described in . Such methods suggest that this compound could be synthesized via similar phosphonomethylation strategies.

Properties

Molecular Formula |

C6H13N2O6P |

|---|---|

Molecular Weight |

240.15 g/mol |

IUPAC Name |

(2R)-2-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |

InChI |

InChI=1S/C6H13N2O6P/c7-4(6(10)11)1-2-5(9)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,9)(H,10,11)(H2,12,13,14)/t4-/m1/s1 |

InChI Key |

GWOPGJQZELPHHS-SCSAIBSYSA-N |

Isomeric SMILES |

C(CC(=O)NCP(=O)(O)O)[C@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NCP(=O)(O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(phosphonomethyl)-d-glutamine typically involves the reaction of d-glutamine with phosphonomethylating agents. One common method includes the use of glycine and the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) as intermediates . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of environmentally friendly oxidants and catalysts to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N5-(phosphonomethyl)-d-glutamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N5-(phosphonomethyl)-d-glutamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N5-(phosphonomethyl)-d-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Glyphosate [N-(Phosphonomethyl)glycine]

Structural Similarities/Differences :

Functional Insights :

- Glyphosate is a well-known herbicide targeting the shikimate pathway in plants. Its phosphonomethyl group inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .

- N5-(Phosphonomethyl)-D-glutamine may interact with glutamine-dependent enzymes, such as glutaminases or amidotransferases, due to its modified side chain.

Stability :

- Glyphosate is stable in aqueous solutions but degrades into aminomethylphosphonic acid (AMPA) via microbial action .

- The N5-phosphonomethyl group in D-glutamine derivatives may exhibit reduced stability compared to glycine analogs due to steric hindrance from the larger side chain.

Glufosinate (Ammonium DL-homoalanin-4-(methyl)phosphinate)

Structural Similarities/Differences :

- Glufosinate contains a phosphinate group (-PO₂H₂) instead of phosphonomethyl and uses a homoalanine backbone .

- Both compounds are nonselective herbicides but differ in backbone structure and substituent chemistry.

Functional Insights :

N5-Ethyl-L-glutamine

Structural Similarities/Differences :

- Features an ethyl group (-CH₂CH₃) at the N5 position instead of phosphonomethyl .

Functional Insights :

- N5-ethyl-L-glutamine is used in biochemical studies to probe glutamine metabolism. Its simpler substituent lacks the ionic reactivity of phosphonomethyl derivatives.

N5-(Cytidine 5′-Diphosphoramidyl)-L-glutamine

Structural Similarities/Differences :

Functional Insights :

- This compound is hydrolyzed by specific hydrolases to release glutamate, indicating that N5 modifications can regulate enzymatic processing .

Comparative Data Table

*Inferred from steric and electronic effects of glutamine backbone .

Research Implications and Gaps

- Synthesis Challenges: The stability of N5-substituted glutamine derivatives, as seen in aryl pentazoles (), suggests that this compound may require protective groups or low-temperature handling during synthesis.

- Biological Activity: While glyphosate and glufosinate have well-characterized herbicidal roles, the target compound’s D-configuration and phosphonomethyl group could confer unique interactions with mammalian or microbial enzymes, warranting further study.

- Degradation Pathways: Analogous to glyphosate’s breakdown into AMPA, the phosphonomethyl group in D-glutamine derivatives may undergo similar microbial or chemical degradation, impacting environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.